REACTION_SMILES
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[CH3:1][O:2][C:3]([CH:4]=[CH:5][c:6]1[cH:7][nH:8][c:9]2[cH:10][cH:11][c:12]([O:15][CH3:16])[cH:13][c:14]12)=[O:17].[H:18][H:19].[O:20]1[CH2:21][CH2:22][CH2:23][CH2:24]1>>[CH3:1][O:2][C:3]([CH2:4][CH2:5][c:6]1[cH:7][nH:8][c:9]2[cH:10][cH:11][c:12]([O:15][CH3:16])[cH:13][c:14]12)=[O:17]
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Name
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Type
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product
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Smiles
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COC(=O)CCc1c[nH]c2ccc(OC)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |